(3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone
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Overview
Description
(3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone is a complex organic compound that features a chlorophenyl group attached to a fused furo-pyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo-pyrrol ring system, followed by the introduction of the chlorophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce new functional groups such as nitro or halogen groups.
Scientific Research Applications
(3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone include:
- (3-Chlorophenyl)(tetrahydro-1H-pyrrol-5(3H)-yl)methanone
- (3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-4(3H)-yl)methanone
Uniqueness
What sets this compound apart is its specific structural arrangement, which can confer unique chemical and physical properties. This uniqueness can translate into distinct biological activities or material properties, making it valuable for specific applications.
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-12-3-1-2-9(4-12)13(16)15-5-10-7-17-8-11(10)6-15/h1-4,10-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRZZLALQFAKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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